(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone
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Overview
Description
(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone is a synthetic organic compound that features a thiazolidine ring fused with a thiophene ring and substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone typically involves the reaction of 3,4-dichlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a thiazolidine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidin-3-yl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes of interest. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(furan-2-yl)methanone
- (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(pyridin-2-yl)methanone
- (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(benzothiophen-2-yl)methanone
Uniqueness
(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(thiophen-2-yl)methanone is unique due to its specific substitution pattern and the combination of the thiazolidine and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS2/c15-10-4-3-9(8-11(10)16)14-17(5-7-20-14)13(18)12-2-1-6-19-12/h1-4,6,8,14H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUKHDNGHGKPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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